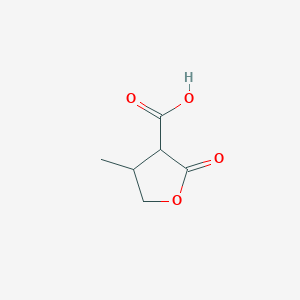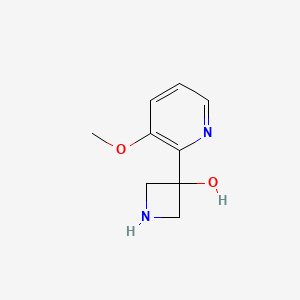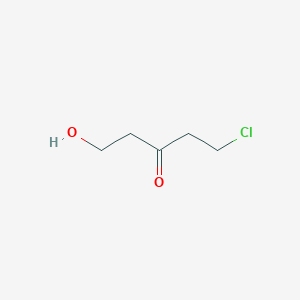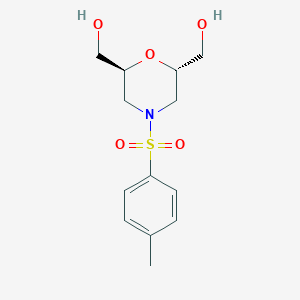
4-Methyl-2-oxooxolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-oxooxolane-3-carboxylic acid is a carboxylic acid containing an oxooxolane ring structure. This compound is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry. It is a valuable building block for the synthesis of a variety of chemical compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxooxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 4-methyl-3-oxo-butanoic acid in the presence of a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-oxooxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions yield hydroxyl derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-2-oxooxolane-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-oxooxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It interacts with enzymes involved in metabolic pathways, affecting their activity and leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-oxooxolane-3-carboxylic acid: Similar structure with a methyl group at a different position.
2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid: Contains an additional ethyl group.
2-Oxooxolane-3-carboxylic acid: Lacks the methyl group .
Uniqueness
4-Methyl-2-oxooxolane-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H8O4 |
|---|---|
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
4-methyl-2-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c1-3-2-10-6(9)4(3)5(7)8/h3-4H,2H2,1H3,(H,7,8) |
Clave InChI |
IQEBRENRSCYIIR-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(=O)C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B11763527.png)


![5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11763541.png)



![4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763564.png)
![tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11763571.png)



![3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11763595.png)
![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B11763611.png)
